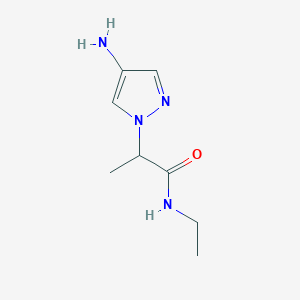
4-n-Pentoxy-3,5-dimethylbenzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-n-Pentoxy-3,5-dimethylbenzyl alcohol is an organic compound with the molecular formula C₁₄H₂₂O₂. It is characterized by a benzene ring substituted with a pentoxy group at the 4-position and two methyl groups at the 3- and 5-positions, along with a benzyl alcohol functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-n-pentoxy-3,5-dimethylbenzyl alcohol typically involves the following steps:
Benzene Derivative Preparation: Starting with benzene, a series of reactions introduce the desired substituents.
Oxidation: The benzene derivative undergoes oxidation to introduce the alcohol functional group.
Substitution Reactions: Further substitution reactions introduce the pentoxy group and methyl groups at the appropriate positions.
Industrial Production Methods: In an industrial setting, the compound is produced through a combination of chemical reactions and purification processes. Large-scale synthesis often involves the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-n-Pentoxy-3,5-dimethylbenzyl alcohol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the alcohol group to form the corresponding alkane.
Substitution: Replacement of the pentoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: 4-n-Pentoxy-3,5-dimethylbenzaldehyde or 4-n-Pentoxy-3,5-dimethylbenzoic acid.
Reduction: 4-n-Pentoxy-3,5-dimethylbenzylane.
Substitution: Various derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-n-Pentoxy-3,5-dimethylbenzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Studied for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-n-pentoxy-3,5-dimethylbenzyl alcohol exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. The molecular targets and pathways involved can vary, but often include interactions with specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
4-n-Pentoxy-3,5-dimethylbenzyl alcohol is similar to other benzyl alcohols and pentoxy-substituted compounds. its unique combination of substituents provides distinct chemical and physical properties. Similar compounds include:
Benzyl alcohol: A simpler benzyl alcohol without additional substituents.
Pentoxy-substituted benzene derivatives: Compounds with a pentoxy group but different positions or additional substituents.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
(3,5-dimethyl-4-pentoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-4-5-6-7-16-14-11(2)8-13(10-15)9-12(14)3/h8-9,15H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRKOYRSDUVGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1C)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Methoxyethyl)amino]acetic acid](/img/structure/B7815813.png)





![2-N-[2-(4-methoxyphenyl)ethyl]pyridine-2,5-diamine](/img/structure/B7815852.png)



